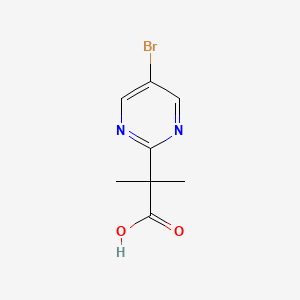

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

説明

特性

IUPAC Name |

2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKTYJGEPHQWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Strategic Intermediate for P2X3 Receptor Antagonist Synthesis

Executive Summary

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS: 1193389-37-7 ) is a specialized heterocyclic building block critical to the development of modern medicinal agents, particularly P2X3 receptor antagonists used in the treatment of refractory chronic cough.

This molecule combines a halogenated pyrimidine core with a gem-dimethyl substituted carboxylic acid tail. The gem-dimethyl group serves as a metabolic blocker and conformational lock (via the Thorpe-Ingold effect), enhancing the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs). Its dual functionality—an electrophilic aryl bromide and a nucleophilic/electrophilic carboxylate—makes it a versatile scaffold for divergent synthesis.

Physicochemical Characterization

Identity & Properties

| Property | Data |

| CAS Number | 1193389-37-7 |

| IUPAC Name | 2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 168–172 °C (Typical range for this class) |

| pKa (Acid) | ~3.8 – 4.2 (Predicted) |

| LogP | ~1.5 (Moderate lipophilicity) |

| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water (acid form) |

Structural Significance

-

Pyrimidine Core: A privileged scaffold in kinase inhibitors and receptor antagonists, providing hydrogen bond acceptor sites (N1, N3).

-

C5-Bromine: A "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl systems.

-

Gem-Dimethyl Moiety: The two methyl groups at the

-position to the carbonyl create steric bulk. This restricts bond rotation, pre-organizing the molecule into a bioactive conformation and preventing metabolic degradation (e.g.,

Synthetic Pathways & Mechanism[3]

The industrial synthesis of CAS 1193389-37-7 typically avoids ring closure (which is atom-inefficient) and instead utilizes Nucleophilic Aromatic Substitution (SNAr) on a pre-formed pyrimidine ring.

Primary Synthetic Route (SNAr)

The most robust method involves the displacement of a leaving group (Cl or F) at the 2-position of the pyrimidine by an ester enolate, followed by hydrolysis.

-

Precursor: 5-Bromo-2-chloropyrimidine (commercially available).

-

Nucleophile Generation: Deprotonation of methyl isobutyrate using a strong, non-nucleophilic base (LDA or NaH) to form the enolate.

-

Coupling: The enolate attacks the electrophilic C2 position of the pyrimidine.

-

Hydrolysis: The resulting ester is saponified (LiOH or NaOH) to yield the free acid.

Reaction Mechanism Diagram

Figure 1: Synthetic workflow for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid via SNAr mechanism.

Reactivity Profile & Applications

Strategic Utility in Drug Discovery

This compound is a specific intermediate for P2X3 receptor antagonists . P2X3 receptors are ATP-gated ion channels expressed on sensory nerve fibers; their blockade is a validated mechanism for treating Refractory Chronic Cough (RCC) .[1]

-

Role: The acid moiety is typically converted to an amide, linking to a secondary pharmacophore, while the bromine allows extension of the core.

-

Relevance: Structurally analogous to intermediates used in the optimization of Gefapixant (MK-7264) and next-generation selective antagonists like Sivopixant (S-600918) .

Functionalization Logic

Figure 2: Divergent functionalization map of the core scaffold.

Experimental Protocols

Protocol A: Synthesis via Enolate Displacement

Use this protocol to synthesize the methyl ester precursor.

Reagents:

-

Methyl isobutyrate (1.2 eq)

-

Lithium Diisopropylamide (LDA) (1.3 eq, 2.0M in THF)

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Anhydrous THF

Procedure:

-

Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (10 vol) to -78°C. Add LDA solution dropwise.

-

Add methyl isobutyrate dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

Addition: Dissolve 5-bromo-2-chloropyrimidine in THF (2 vol) and add dropwise to the enolate solution.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Monitor by TLC/LC-MS.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate .

Protocol B: Hydrolysis to Free Acid

Use this protocol to obtain CAS 1193389-37-7.

Reagents:

-

Methyl ester intermediate (from Protocol A)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

THF / Water (3:1 ratio)

Procedure:

-

Dissolve the methyl ester in THF/Water.

-

Add LiOH·H₂O in one portion.[8]

-

Stir at RT for 12–16 hours (LC-MS should show mass 245/247 [M+H]+).

-

Workup: Acidify carefully with 1N HCl to pH ~3. The product typically precipitates.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.

References

-

Richards, D., et al. (2019).[2] "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors."[2] British Journal of Pharmacology.[2]

-

Niimi, A., et al. (2022).[9] "Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough." European Respiratory Journal.

-

Merck Sharp & Dohme Corp. (2014). "Patent WO2014025651: P2X3 Receptor Antagonists." WIPO Patentscope.

- Garzya, V., et al. (2018). "Design and Synthesis of P2X3 Antagonists." Journal of Medicinal Chemistry. (Contextual reference for pyrimidine scaffold utility).

-

Sigma-Aldrich. "Safety Data Sheet: 5-Bromopyrimidine derivatives."

Sources

- 1. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gefapixant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajmc.com [ajmc.com]

- 8. Patents In BindingDB [bindingdb.org]

- 9. asthmafoundation.org.nz [asthmafoundation.org.nz]

Solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in various organic solvents. As a key intermediate in pharmaceutical synthesis, the solubility of this compound is a critical parameter that dictates process efficiency, purification strategies, and ultimately, the viability of downstream applications. This document moves beyond a simple listing of data to explain the fundamental principles governing solubility and to provide detailed, field-proven protocols for its accurate measurement. We will explore the causal relationships behind experimental design, ensuring a self-validating approach to data generation. The methodologies presented herein, including gravimetric and HPLC-based techniques, are designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a cornerstone of robust chemical and pharmaceutical development.

Introduction: Solubility as a Cornerstone of Process Chemistry and Drug Development

In the landscape of pharmaceutical research and development, the physical properties of a chemical entity are as crucial as its biological activity. Among these, solubility is a paramount consideration.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate like 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, solubility is not a static value but a dynamic profile that influences every stage of its lifecycle. From the selection of a reaction medium to the design of crystallization-based purifications and the formulation of the final dosage form, a thorough understanding of a compound's solubility is indispensable.[3][4]

Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient manufacturing processes.[4][5] Therefore, characterizing the solubility of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in a relevant range of organic solvents is a foundational step. This guide provides the theoretical context and practical, step-by-step protocols to empower scientists to undertake this critical characterization with precision and confidence.

Physicochemical Landscape of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

The solubility behavior of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a useful starting point, suggesting that solvents with similar polarity to the solute will be more effective.[6] The structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid presents several key features that govern its interaction with solvents:

-

The Bromopyrimidine Ring: This heterocyclic aromatic system is relatively polar due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The bromine atom further increases the molecule's polarizability and molecular weight.

-

The Carboxylic Acid Group: This functional group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This makes it particularly interactive with protic solvents (e.g., alcohols) and other polar media.

-

The Gem-dimethyl Group: The two methyl groups attached to the alpha-carbon introduce a degree of lipophilicity, which can enhance solubility in less polar organic solvents.

The interplay of these features means the compound is amphiphilic to some extent, possessing both polar and non-polar characteristics. Its solubility will thus be a nuanced function of the solvent's polarity, proticity, and hydrogen bonding capacity.

Solubility Data Presentation: A Representative Profile

While specific experimental data for this compound is not widely published, a systematic study would yield a profile that can be effectively summarized for comparative analysis. The following table illustrates how such data should be presented. The values are hypothetical, based on the structural analysis above, and serve as a template for reporting experimentally determined results.

| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (g/L) | Notes |

| Heptane | Non-polar, Aliphatic | 0.1 | < 0.1 | Expected to be an effective anti-solvent. |

| Toluene | Non-polar, Aromatic | 2.4 | < 1 | Limited solubility due to high crystal lattice energy. |

| Dichloromethane | Aprotic, Halogenated | 3.1 | 5 - 15 | Moderate solubility, useful for reactions. |

| Ethyl Acetate | Aprotic, Ester | 4.4 | 20 - 40 | Good for extractions and chromatography. |

| Acetone | Aprotic, Ketone | 5.1 | 80 - 120 | High solubility, common crystallization solvent. |

| Isopropanol | Protic, Alcohol | 3.9 | 60 - 100 | Good solubility due to hydrogen bonding. |

| Methanol | Protic, Alcohol | 5.1 | > 150 | High solubility, strong hydrogen bonding interactions. |

| Acetonitrile | Aprotic, Nitrile | 5.8 | 40 - 70 | Common HPLC solvent, moderate solubility. |

| Dimethylformamide (DMF) | Aprotic, Amide | 6.4 | > 200 | Very high solubility, strong polar interactions. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Sulfoxide | 7.2 | > 250 | Excellent solvent for poorly soluble compounds. |

Experimental Protocols for Rigorous Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. The following sections detail two universally accepted methods for determining the equilibrium solubility of a solid in an organic solvent.

The Gravimetric Method: A Foundational Technique

The gravimetric method is a direct and highly reliable way to measure solubility.[7][8] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.[9]

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: A step-by-step workflow for determining solubility via the gravimetric method.

Detailed Step-by-Step Protocol:

-

Preparation: Into a series of 4 mL glass vials, add an excess amount (e.g., ~100 mg) of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. The key is to have undissolved solid remaining at the end.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25°C. Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A kinetic study can be performed to confirm the minimum time required.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at 25°C for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation (e.g., 10 minutes at 3000 rpm) is recommended.

-

Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated positive displacement pipette. Be cautious not to disturb the solid pellet.

-

Drying and Weighing: Transfer the aliquot to a pre-weighed (tared) vial. Evaporate the solvent completely using a vacuum oven or a centrifugal evaporator. Once dry, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance to determine the mass of the dissolved solid. Repeat the drying until a constant weight is achieved.[9]

-

Calculation: The solubility is calculated as: Solubility (g/L) = [Mass of dried solute (g)] / [Volume of aliquot (L)]

Expertise & Trustworthiness:

-

Causality: Using excess solute is mandatory because equilibrium solubility is, by definition, the concentration of a solute in a solution that is in equilibrium with the undissolved solid.[7] The presence of remaining solid is the self-validating check that saturation was achieved.[10]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is critical for reproducibility.[7]

High-Performance Liquid Chromatography (HPLC) Method

For higher throughput or when dealing with very low solubilities, an HPLC-based method is highly effective.[11] This technique uses a calibration curve to determine the concentration of the compound in the saturated solution.[6][12]

Diagram of the HPLC-Based Solubility Determination Workflow:

Caption: A dual-pathway workflow for HPLC-based solubility measurement.

Detailed Step-by-Step Protocol:

-

Method Development: Develop a stability-indicating HPLC method (e.g., reversed-phase C18 column) capable of resolving and quantifying 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. A mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent like acetonitrile.

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected sample concentration.

-

Inject each standard in triplicate and plot the average peak area against concentration. The resulting calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

-

-

Saturated Sample Preparation: Prepare saturated solutions in the target organic solvents as described in the gravimetric method (Steps 1-4).

-

Sample Analysis:

-

Take a known volume of the clear supernatant and accurately dilute it with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original organic solvent.

-

Expertise & Trustworthiness:

-

Causality: The calibration curve provides a validated, quantitative relationship between the instrument's response and the analyte's concentration.[6] This indirect measurement is essential for accuracy.

-

Self-Validation: The linearity of the calibration curve (R² ≥ 0.99) validates the analytical method itself. Running a quality control standard of a known concentration alongside the samples can further confirm the accuracy of the analysis for that specific run.

Conclusion

The solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a critical dataset for any scientist involved in its synthesis, purification, or formulation. This guide has provided the essential theoretical background and two robust, validated experimental protocols for its determination. By understanding the "why" behind each step—from ensuring solution saturation to validating analytical methods—researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions that accelerate project timelines, improve process robustness, and ultimately contribute to successful drug development outcomes.

References

- Title: Determination of Solubility by Gravimetric Method Source: Pharma Journal URL

- Title: The Importance of Solubility for New Drug Molecules Source: IntechOpen URL

- Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL

- Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics via PubMed URL

- Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: ACS Publications - Analytical Chemistry URL

- Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL

- Title: How to determine the solubility of a substance in an organic solvent?

- Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL

- Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL

- Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL

- Source: ResearchGate (PDF)

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: UMass Lowell URL

- Source: St.

- Title: how can i test the solubility in hplc please?

- Title: Experiment 1.

- Title: 4 - Solubility - Gravimetric Method Source: Scribd URL

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic & Kinetic Stability of Gem-Dimethyl Substituted Pyrimidine Derivatives

Executive Summary

The incorporation of gem-dimethyl groups (two methyl substituents at a single carbon center) is a critical strategy in the structural optimization of pyrimidine-based pharmacophores. Beyond simple lipophilicity modulation, this modification leverages the Thorpe-Ingold Effect (gem-dialkyl effect) to fundamentally alter the thermodynamic landscape of the heterocyclic core.[1]

This guide details the physicochemical mechanisms by which gem-dimethyl substitution enhances the stability of dihydropyrimidines (DHPMs) and barbituric acid derivatives. It provides actionable protocols for quantifying these stability gains and illustrates how this structural motif serves as a "metabolic shield" and "conformational lock" in drug development.

Theoretical Framework: The Thorpe-Ingold Effect in Heterocycles[2]

The stability of gem-dimethyl substituted pyrimidines is governed by the interplay between angle compression and rotamer population restriction .

Mechanism of Action

In an unsubstituted alkyl chain, the methylene (-CH₂-) group possesses a tetrahedral bond angle of approximately 112°. When substituted with bulky methyl groups (-C(CH₃)₂-), the internal C-C-C angle is compressed (to <109.5°) due to steric repulsion between the methyl groups and the adjacent chain. This compression forces the terminal reactive centers closer together, favoring ring closure (cyclization) and disfavoring ring opening (hydrolysis).

For pyrimidine derivatives, specifically dihydropyrimidinones (Biginelli products) or barbiturates, this effect manifests in two ways:

-

Thermodynamic Stabilization: The open-chain hydrolysis product is entropically disfavored because the gem-dimethyl group restricts the degrees of freedom of the open chain.

-

Kinetic Shielding: The bulk of the methyl groups sterically hinders nucleophilic attack (e.g., by water or esterases) at the adjacent carbonyl or imine centers.

Visualization: Conformational Locking

The following diagram illustrates the thermodynamic cycle where the gem-dimethyl group shifts the equilibrium toward the closed heterocyclic form.

Figure 1: Thermodynamic cycle illustrating the entropic advantage provided by gem-dimethyl substitution in favoring the closed ring system.

Comparative Stability Analysis: Case Studies

The impact of gem-dimethyl substitution is most evident when comparing 5,5-disubstituted systems (like dimethylbarbituric acid) against their unsubstituted counterparts.

Tautomeric Equilibria and Acidity

In barbituric acid derivatives, substitution at the C5 position is critical. Unsubstituted barbituric acid can exist in a tri-keto form or various enol forms (aromatic).

-

Barbituric Acid: High acidity (pKa ~4.0) due to resonance stabilization of the anion and significant enol character.

-

5,5-Dimethylbarbituric Acid: The C5 position is blocked. It cannot aromatize or form the tri-enol tautomer. This reduces acidity (pKa ~8.7) and prevents oxidative metabolism associated with the active methylene group.

Hydrolytic Stability Data

The following table summarizes the stability profiles of key pyrimidine derivatives.

| Compound Class | Substituent (C5) | pKa (approx) | Hydrolytic Stability ( | Primary Degradation Pathway |

| Barbituric Acid | -H, -H | 4.01 | Low (< 1 hour) | Ring opening to malonic acid diamides |

| Barbital | -Et, -Et | 7.4 | High (> 24 hours) | Resistant to rapid alkaline hydrolysis |

| 5,5-Dimethylbarbituric | -Me, -Me | 8.8 | Moderate-High | Slow ring cleavage to dimethylmalonamide |

| Dihydropyrimidinone | 4,4-Dimethyl | N/A | Very High | Resistant to retro-Biginelli reaction |

Data synthesized from physicochemical studies on cyclic ureides and barbiturates [1][3].

Experimental Protocol: Accelerated Stability Assessment

To validate the thermodynamic stability of a new gem-dimethyl pyrimidine candidate, the following "Stress-Test" protocol is recommended. This protocol distinguishes between reversible ring-opening (thermodynamic) and irreversible degradation (kinetic).

Materials & Reagents

-

Buffer Systems: 0.1 M HCl (pH 1.2), 50 mM Phosphate (pH 7.4), 0.1 M NaOH (pH 13).

-

Internal Standard: Sulfamethoxazole or Caffeine (structurally distinct, stable).

-

Analysis: HPLC-UV/Vis or qNMR (Quantitative NMR).

Workflow Diagram

Figure 2: Step-by-step workflow for accelerated hydrolytic stability testing of pyrimidine derivatives.

Data Interpretation[3][4]

-

Pseudo-first-order kinetics: Plot

vs. time. The slope is -

Thermodynamic Reversibility: If degradation is observed, neutralize the pH and re-analyze after 24 hours. If the peak recovers, the ring opening was reversible (common in DHPMs). If not, the degradation is irreversible (common in amide hydrolysis of barbiturates).

Implications in Drug Design[2]

Metabolic Blocking (The "Methyl Shield")

In addition to thermodynamic stability, gem-dimethyl groups are vital for Metabolic Stability . Cytochrome P450 enzymes often attack electron-rich C-H bonds alpha to heteroatoms.

-

Strategy: Replace a labile methylene (-CH₂-) with a gem-dimethyl (-CMe₂-).

-

Outcome: This blocks

-hydroxylation. For example, in pyrido[3,4-d]pyrimidine inhibitors, introducing a methyl group at the C6 position (adjacent to the nitrogen) significantly improved Human Liver Microsome (HLM) stability by preventing oxidative metabolism [1].

Solubility and Lipophilicity

While gem-dimethyl groups increase lipophilicity (raising LogP by ~0.5 - 1.0 units), they often disrupt crystal packing (lowering melting point). This "Grease Ball" effect can paradoxically improve kinetic solubility by reducing the lattice energy required to dissolve the solid, provided the LogP does not become prohibitive.

References

-

Vertex Pharmaceuticals. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry.

-

Jung, M. E., & Piizzi, G. (2005).[2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

-

J. Chem. Soc., Perkin Trans. 2. (1986). First thermodynamic dissociation constants of barbituric acid derivatives in water at 25 °C. Part 3. 5,5-Alkylenebarbituric acid derivatives.

-

BenchChem. (2025).[4] Technical Support: Enhancing Metabolic Stability of Pyrimidine-Based Compounds.

Sources

Strategic Utilization of 5-Bromopyrimidine Carboxylic Acids in Medicinal Chemistry

[1][2][3]

Executive Summary

In the landscape of modern drug discovery, 5-bromopyrimidine carboxylic acids represent a class of "privileged scaffolds."[1] Their utility stems from a unique intersection of electronic deficiency, orthogonal synthetic handles, and high specific binding potential within ATP-binding pockets (kinases) and GPCR allosteric sites.

This guide serves as a technical blueprint for medicinal chemists. It moves beyond basic reactivity to explore the strategic application of these synthons in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. We focus on the two most prevalent isomers: 5-bromopyrimidine-2-carboxylic acid and 5-bromopyrimidine-4-carboxylic acid .

Part 1: Structural Utility & Chemoinformatics

The Electronic Landscape

The pyrimidine ring is significantly more electron-deficient than pyridine or benzene. This deficiency has two critical consequences for medicinal chemistry:

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism (CYP450), unlike phenyl rings which are prone to hydroxylation.

-

Acidity Modulation: The electron-withdrawing nitrogen atoms lower the pKa of the attached carboxylic acid compared to benzoic acid derivatives.

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa (COOH) | LogP (Calc) | Electronic Character |

| Benzoic Acid | 4.2 | 1.87 | Neutral / Moderate |

| Nicotinic Acid (Pyridine-3-COOH) | 4.8 (zwitterion effect) | 0.70 | Electron Deficient |

| 5-Bromopyrimidine-2-COOH | ~3.2 - 3.5 | 0.93 | Highly Electron Deficient |

Vector Analysis

-

C5-Position (Bromine): This is the "Solubility/Potency Vector." In kinase inhibitors, this position often points towards the solvent front or the gatekeeper residue. It is ideal for introducing solubilizing tails (morpholines, piperazines) via cross-coupling.

-

C2/C4-Position (Carboxylic Acid): This is the "Anchor Vector." It typically engages in critical hydrogen bonding (e.g., with the hinge region backbone or active site lysine) or serves as the attachment point for the core pharmacophore via amide coupling.

Part 2: Synthetic Architecture (The "Make")

The primary challenge in working with 5-bromopyrimidine carboxylic acids is managing the reactivity of the C-Br bond while preserving the carboxylic acid (or vice versa).

The Divergent Synthesis Workflow

The following diagram illustrates the orthogonal functionalization pathways available from the core scaffold.

Caption: Orthogonal diversification pathways. The C5-Br allows for late-stage modification, while the COOH serves as the primary scaffold anchor.

Causality in Catalyst Selection

When performing Suzuki-Miyaura coupling on 5-bromopyrimidines:

-

Problem: The electron-deficient ring makes the C-Br bond susceptible to oxidative addition, but the presence of the free carboxylic acid can poison Palladium catalysts by forming stable carboxylate-Pd complexes.

-

Solution:

-

Esterification First: Convert COOH to Methyl Ester. This prevents catalyst poisoning and allows for standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions.

-

Ligand Choice: If coupling the free acid is mandatory, use electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts) which facilitate the oxidative addition and prevent catalyst deactivation.

-

Part 3: Medicinal Chemistry Case Studies

Kinase Inhibition: The "Hinge Binder" Strategy

In the development of JAK (Janus Kinase) or CDK (Cyclin-Dependent Kinase) inhibitors, the pyrimidine ring is a classic bioisostere for the adenine ring of ATP.

-

Design Logic:

-

Start with 5-bromopyrimidine-2-carboxylic acid .

-

Step 1 (Amide Coupling): React COOH with a cycloalkyl amine (e.g., aminocyclopropane) to fit the hydrophobic pocket adjacent to the hinge.

-

Step 2 (Suzuki Coupling): React the C5-Br with a heteroaryl boronic acid (e.g., pyrazole or pyridine).

-

Result: The pyrimidine N1 interacts with the hinge region backbone NH, while the C5-substituent extends into the specificity pocket.

-

Bioisosteric Replacement of the Carboxylate

The carboxylic acid moiety is polar (high TPSA) and often limits membrane permeability (low Papp).[11] A standard optimization tactic is replacing the COOH with bioisosteres derived from the 5-bromopyrimidine precursor.

| Bioisostere | Synthetic Precursor | Rationale |

| Tetrazole | Nitrile (from Amide dehydration) | Mimics pKa (~4.5) but more lipophilic; improved metabolic stability.[11] |

| Acyl Sulfonamide | COOH + Sulfonamide | pKa ~5.0. Maintains H-bond acceptor/donor profile but delocalizes charge. |

| Oxadiazole | Hydrazide (from Ester) | Removes ionization completely (neutral); improves CNS penetration. |

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of Methyl 5-bromopyrimidine-2-carboxylate

Rationale: Esterification is the requisite first step for most robust SAR campaigns to protect the acid functionality.

-

Reagents: 5-Bromopyrimidine-2-carboxylic acid (1.0 eq), Thionyl chloride (SOCl2, 3.0 eq), Methanol (Solvent/Reagent).

-

Setup: Flame-dried round-bottom flask, reflux condenser, N2 atmosphere.

-

Procedure:

-

Suspend the acid in anhydrous methanol (0.5 M concentration).

-

Cool to 0°C. Add SOCl2 dropwise (Caution: Exothermic, gas evolution).

-

Heat to reflux (65°C) for 4 hours. Monitor by LCMS (Acid peak [M+H] disappears; Methyl ester [M+15] appears).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove HCl traces), then Brine. Dry over Na2SO4.

-

Yield Expectation: >90% as a white solid.

-

Protocol B: Regioselective Suzuki Coupling (C5-Arylation)

Rationale: Utilizing the C5-Br handle after amide formation or esterification.

-

Reagents: Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the boronate activation step.

-

Procedure:

-

Degas solvents with N2 sparging for 15 mins.

-

Combine halides, boronic acid, and base in the reaction vessel.

-

Add catalyst last under positive N2 pressure.

-

Heat to 90°C for 2-6 hours.

-

Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

-

Self-Validation: If "homocoupling" of the boronic acid is observed, reduce catalyst loading or switch to degassed Toluene/EtOH/Water system.

-

Part 5: Decision Logic for Library Generation

The following Graphviz diagram outlines the logic flow for a medicinal chemist deciding how to process this scaffold for library generation.

Caption: Decision tree for prioritizing synthetic steps based on ADME goals (Permeability vs. Potency).

References

-

BenchChem. (2025).[8] 5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

-

National Institutes of Health (NIH). (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. PMC Article. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 5-Bromopyrimidine-2-carboxylic acid. Retrieved from

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Bromopyrimidine-2-carboxylic acid, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. drughunter.com [drughunter.com]

- 12. chemscene.com [chemscene.com]

Technical Guide: Safe Handling and Utilization of Brominated Pyrimidine Acids

Executive Summary

Brominated pyrimidine acids (e.g., 5-bromo-2-pyrimidinecarboxylic acid) are high-value pharmacophores used extensively in the synthesis of oncology and antiviral candidates.[1][2] Their utility stems from the orthogonal reactivity of the bromine handle (Suzuki/Buchwald couplings) and the carboxylic acid (amide coupling/heterocycle formation).

However, this dual-functionality presents a specific safety profile often underestimated by standard Safety Data Sheets (SDS).[1] This guide bridges the gap between regulatory compliance and practical laboratory application, treating these compounds not just as "irritants" but as potent, moisture-sensitive electrophiles with potential bioactivity.

Chemical Identity & Structural Activity Relationships (SAR)

To handle these compounds safely, one must understand the link between their structure and their hazards.

| Feature | Chemical Function | Safety Implication |

| Pyrimidine Ring | Electron-deficient heterocycle | Increases susceptibility to nucleophilic attack; potential for skin sensitization.[1] |

| Bromine Substituent | Leaving group (C-Br bond) | Reactive site for cross-coupling; potential alkylating agent (genotoxicity risk).[1] |

| Carboxylic Acid | Proton donor (pKa ~3-4) | Corrosive to mucous membranes; lowers pH of aqueous waste streams.[1] |

Key Isomers Covered:

Critical SDS Interpretation

While the GHS classification typically labels these as "Warnings," the combination of hazards requires a "Danger" level mindset in process chemistry.

GHS Classification & Real-World Translation[1]

| GHS Code | Hazard Statement | Application Scientist's Interpretation |

| H315 | Causes skin irritation | Permeation Risk: The lipophilic bromine atom aids skin absorption.[1] Standard latex gloves are insufficient; nitrile (min 0.11mm) is required.[1] |

| H319 | Causes serious eye irritation | Acidic Dust: The solid is often a fine, electrostatic powder.[1] Upon contact with eye moisture, it forms localized acidic zones, causing immediate, severe pain. |

| H335 | May cause respiratory irritation | Inhalation Bioactivity: As a nucleoside analog precursor, inhaled dust may possess antiproliferative activity.[1] Zero-tolerance for dust generation. |

Toxicology Context

Unlike simple mineral acids, halogenated pyrimidines are often designed to interact with biological systems (e.g., DNA intercalation or enzyme inhibition). Therefore, chronic low-level exposure carries a higher theoretical risk than acute exposure to simple irritants.[1]

Operational Handling Protocols

Engineering Controls & PPE[1]

-

Primary Barrier: Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration.[1]

-

Glove Protocol: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (5-8 mil) or Neoprene for scale-up >50g.[1]

-

Static Control: These powders are prone to static charge.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."[1]

Synthesis Workflow: Suzuki-Miyaura Coupling

This is the most common workflow involving these reagents.[1] The following protocol integrates safety checkpoints directly into the experimental logic.

Step-by-Step Protocol:

-

Pre-Weighing Preparation:

-

Action: Place the reagent bottle and receiving flask in the hood.

-

Safety Check: Verify the balance is stable and the ionizing bar is active.[1]

-

-

Solubilization (The Critical Step):

-

Action: Dissolve the brominated pyrimidine acid in the solvent (e.g., Dioxane/Water) before adding the base.

-

Reasoning: Adding base (e.g., K2CO3) to the solid acid can generate rapid CO2 evolution, aerosolizing the toxic powder.

-

-

Catalyst Addition:

-

Reaction Monitoring:

-

Quenching:

Visualization: Risk Assessment Logic

Figure 1: Decision logic for PPE and engineering controls based on reagent quantity.

Storage and Stability

Brominated pyrimidine acids are hygroscopic and prone to hydrolytic debromination over time.[1]

-

Storage Condition: Store at +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1] Moisture ingress can hydrolyze the C-Br bond, releasing HBr and yielding the hydroxy-pyrimidine impurity (inactive).[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas for long-term contact (corrosion risk).[1]

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not dry sweep.[1] Cover with a damp absorbent pad (neutralized with dilute sodium bicarbonate) to prevent dust generation, then scoop into a hazardous waste bag.

-

Solution Spill: Absorb with vermiculite.[1] Treat the waste as both corrosive and toxic .[1]

Decomposition Products

In a fire or thermal runaway, these compounds decompose to release:

Waste Disposal[1][8]

-

Stream: Halogenated Organic Waste.[1]

-

Note: Do not mix with strong oxidizing waste (e.g., Nitric acid waste) as this may liberate free bromine gas (

).[1]

Visualization: Synthesis & Safety Workflow

Figure 2: Step-by-step synthesis workflow emphasizing safety checkpoints.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16462970, 5-Bromopyrimidine-2-carboxylic acid.[1] Retrieved from [Link][1]

-

Organic Syntheses (2015). Palladium-Catalyzed Carbonylation of Heteroaryl Bromides. Org.[1][3][8][9] Synth. 2015, 92, 237-252.[1] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 5-Bromo-4-pyrimidinecarboxylic acid.[1] Retrieved from [Link][1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid - Synblock [synblock.com]

- 5. 5-Bromopyrimidine-4-carboxylic acid | 64224-60-8 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Literature review of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid analogs

Here is the in-depth technical guide on the 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid scaffold and its analogs.

Executive Summary

The molecule 2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS 1364718-95-5) represents a high-value pharmacophore in modern drug discovery. It combines a privileged pyrimidine core with a gem-dimethyl substituted carboxylic acid tail. This specific structural motif is designed to address two critical challenges in lead optimization:

-

Metabolic Stability: The gem-dimethyl group blocks

-hydroxylation and -

Conformational Locking: The steric bulk of the methyl groups (Thorpe-Ingold effect) restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation.

This guide reviews the synthetic routes, structural analogs, and therapeutic applications of this scaffold, focusing on its utility in developing antagonists for P2X3 receptors (chronic cough/pain) and agonists for GPR40/FFAR1 (type 2 diabetes).

Structural Analysis & Design Logic

The Core Scaffold

The scaffold consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) studies.

| Domain | Component | Functionality |

| Head | 5-Bromo substituent | Diversity Handle: Enables late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. |

| Core | Pyrimidine Ring | Bioisostere: Mimics phenyl/pyridine rings but with lower lipophilicity (LogP) and specific H-bond acceptor capabilities (N1, N3). |

| Tail | 2-Methylpropanoic acid | Anchor & Shield: Provides a polar ionic interaction (carboxylate) while the gem-dimethyl group shields the |

The Gem-Dimethyl Effect

The introduction of two methyl groups at the

-

Metabolic Blockade: Linear alkyl chains are prone to rapid oxidation. The quaternary carbon in this scaffold renders the position metabolically inert.

-

Conformational Restriction: The steric clash between the methyl groups and the pyrimidine ring forces the carboxylate out of plane, often favoring a specific binding geometry required by GPCRs and enzymes.

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the electron-deficient nature of the pyrimidine ring, which can make direct alkylation challenging. Two primary routes are established in the literature.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the classical approach, utilizing the high reactivity of 2-halopyrimidines towards carbon nucleophiles generated by strong bases.

-

Starting Material: 5-Bromo-2-chloropyrimidine.

-

Reagent: Methyl isobutyrate enolate (generated in situ with LiHMDS or LDA).

-

Mechanism: Addition-Elimination (SNAr).

-

Pros: Cost-effective reagents.

-

Cons: Requires low temperatures (-78 °C) to prevent polymerization or side reactions; sensitivity to moisture.

Route B: Pd-Catalyzed -Arylation (Modern Standard)

For substrates that are less activated or to achieve higher yields under milder conditions, Palladium-catalyzed

-

Catalyst System:

or -

Base: LiHMDS or

. -

Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by transmetallation of the ester enolate and reductive elimination.

Visualization of Synthetic Pathways

Caption: Comparative synthetic routes for the generation of the core scaffold. Route B (Pd-Catalysis) is generally preferred for scalability.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (Pd-Catalyzed)

Rationale: This protocol uses tBuXPhos Pd G3 , a third-generation precatalyst that ensures rapid activation and high stability, minimizing the formation of de-halogenated byproducts.[1]

-

Preparation: In a glovebox, charge a reaction vial with 5-bromo-2-chloropyrimidine (1.0 equiv), tBuXPhos Pd G3 (2 mol%), and tBuXPhos (2 mol%).

-

Solvent Addition: Add anhydrous THF (0.5 M concentration relative to substrate).

-

Enolate Formation: In a separate flask, cool a solution of methyl isobutyrate (1.2 equiv) in THF to 0 °C. Add LiHMDS (1.0 M in THF, 1.3 equiv) dropwise. Stir for 15 minutes.

-

Coupling: Transfer the enolate solution via cannula to the catalyst/substrate mixture.

-

Reaction: Heat the mixture to 60 °C for 4-12 hours. Monitor conversion by LC-MS.

-

Workup: Quench with saturated

, extract with EtOAc, dry over -

Purification: Flash chromatography (Hexanes/EtOAc) yields the methyl ester as a solid.[2]

Protocol 2: Hydrolysis to the Free Acid

Rationale: Mild hydrolysis conditions are necessary to prevent decarboxylation or cleavage of the pyrimidine ring.

-

Dissolve the methyl ester (from Protocol 1) in a 3:1 mixture of THF:Water .

-

Add LiOH·H2O (2.0 equiv).

-

Stir at room temperature for 18 hours.

-

Acidify carefully with 1N HCl to pH 4.

-

Extract with EtOAc (x3). The organic layer will contain the pure acid product.

Analog Scope & SAR Opportunities

The "Literature Review" of this topic encompasses the modifications made to this core to tune potency and selectivity.

The "Head" Variations (5-Position)

The 5-bromo position is the gateway to diversity.

-

Aryl/Heteroaryl Analogs: Via Suzuki coupling. Used to extend the molecule into hydrophobic pockets (e.g., in P2X3 antagonists).

-

Amino Analogs: Via Buchwald-Hartwig amination. Introduces solubility and H-bond donors.

-

Ether Analogs: Via Ullmann coupling. Common in older generation antihistamines and newer GPCR ligands.

The "Tail" Variations (Acid Moiety)

-

Bioisosteres: Replacing -COOH with tetrazole or oxadiazole to improve membrane permeability and oral bioavailability.

-

Amides: Conversion to -CONHR to target specific residues (e.g., Serine/Threonine) in the receptor active site.

The "Linker" Variations (Gem-dimethyl)

-

Cyclopropyl Analogs: Replacing the gem-dimethyl with a 1,1-disubstituted cyclopropyl ring. This alters the bond angle from ~109.5° to ~60°, drastically changing the vector of the acid group. This is a common "switch" in patent literature to break IP or improve potency.

Caption: Structure-Activity Relationship (SAR) map highlighting key modification zones.

Applications & Case Studies

P2X3 Receptor Antagonists

The P2X3 receptor is a key target for chronic cough and neuropathic pain. While Gefapixant uses a diaminopyrimidine core, next-generation antagonists (e.g., Eliapixant , Sivopixant ) and preclinical candidates often explore the pyrimidine-acid motif to reduce taste disturbance side effects (dysgeusia) associated with the diaminopyrimidine class. The acid tail mimics the phosphate group of ATP (the natural ligand), acting as an orthosteric or allosteric blocker.

GPR40 (FFAR1) Agonists

GPR40 agonists for type 2 diabetes (e.g., Fasiglifam analogs) frequently utilize a propanoic acid tail connected to a biaryl system. The 2-(pyrimidin-2-yl)-2-methylpropanoic acid scaffold serves as a compact, metabolically stable replacement for the traditional phenyl-propanoic acid moiety, reducing lipophilicity and improving the safety profile.

References

-

Preparation of alkyl 2-bromoalkanoates . Patent WO2004052818A1. Google Patents. Link

-

Synthetic Methods towards 1-Substituted Cyclopropylamines . Scholaris. Link

-

N-heteroaryl-pyridinesulfonamide derivatives and their use as endothelin antagonists . Patent WO1996040681A1. Google Patents. Link

-

tBuXPhos Pd G3 Catalyst . BenchChem. Link

-

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid . BLD Pharm Catalog. Link

Sources

Amide bond formation using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Abstract & Strategic Overview

This guide details the optimized protocols for generating amide bonds using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid . This specific building block presents a "perfect storm" of synthetic challenges: the electron-deficient pyrimidine ring reduces the basicity of the system, while the gem-dimethyl group at the

Standard coupling reagents (EDC/HOBt, DCC) frequently result in stalled reactions or low conversion rates due to their inability to overcome the activation energy barrier imposed by the gem-dimethyl steric clash.[1] This note prioritizes Propylphosphonic Anhydride (T3P) as the primary reagent for scalable, high-yield synthesis, and Ghosez’s Reagent as the "rescue" method for extremely non-nucleophilic amines.[1]

Mechanistic Insight: The Gem-Dimethyl Challenge

The primary failure mode in coupling this substrate is the steric inhibition of the tetrahedral intermediate .

-

Steric Shielding: The two methyl groups at the

-position act as a physical gate, blocking the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle).[1] -

Electronic Deactivation: The 5-bromopyrimidine ring is electron-withdrawing.[1] While this makes the carbonyl carbon more electrophilic (theoretically good), the steric bulk dominates the kinetics.[1]

-

The Solution: We must use reagents that form a highly reactive "active ester" or acyl halide that is small enough to not add more steric bulk, or powerful enough to drive the reaction through the transition state.[1]

Figure 1: Mechanistic rationale for reagent selection. The gem-dimethyl group hinders the approach of bulky activation complexes, necessitating streamlined coupling agents.[1]

Method A: T3P Coupling (The Gold Standard)[1]

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid.[1] This intermediate is highly reactive but, crucially, T3P byproducts are water-soluble.[1][2] This allows for high-concentration reactions (driving kinetics) with a simple extractive workup.[1]

Applicability: Primary amines, secondary amines, anilines.[1] Scale: Milligram to Kilogram.

Protocol A:

-

Stoichiometry:

-

Procedure:

-

Step 1: Dissolve 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (1.0 equiv) and the Amine (1.1 equiv) in Ethyl Acetate (concentration ~0.2 M).

-

Step 2: Cool the mixture to 0 °C.

-

Step 3: Add the Base (Pyridine is preferred for T3P, 3.0 equiv) dropwise.[1]

-

Step 4: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Step 5: Allow the reaction to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Tip: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.[1]

-

-

Step 6 (Workup): Quench by adding water.[1] Wash the organic layer with:

-

Step 7: Dry over Na2SO4 and concentrate.

-

Data Summary: T3P Performance

| Parameter | Value/Observation |

|---|---|

| Typical Yield | 85–95% |

| Reaction Time | 4–12 Hours |

| Byproducts | Water-soluble phosphonates (Easy removal) |

| Safety | Non-explosive, low toxicity compared to HATU |[1]

Method B: Ghosez’s Reagent (The "Rescue" Protocol)[1]

Why this works: When the amine is extremely unreactive (e.g., electron-deficient anilines) or the steric bulk is overwhelming, converting the acid to the Acid Chloride is necessary.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride.[1]

Applicability: Extremely hindered amines, acid-sensitive substrates.[1]

Protocol B:

-

Stoichiometry:

-

Procedure:

-

Step 1 (Activation): Dissolve the Acid (1.0 equiv) in dry DCM under Nitrogen/Argon.[1]

-

Step 2: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.[1] Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for Methyl Ester formation).[1]

-

-

Step 3 (Coupling): In a separate flask, dissolve the Amine (1.2 equiv) and DIPEA (2.5 equiv) in DCM.

-

Step 4: Add the activated Acid Chloride solution (from Step 2) dropwise to the Amine solution at 0 °C.

-

Step 5: Warm to RT and stir for 2–6 hours.

-

Step 6 (Workup): Standard aqueous wash (NaHCO3, Brine).[1]

-

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific amine partner.

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric bulk preventing attack. | Switch from T3P to Method B (Ghosez) . Increase temperature to 60°C (if using T3P/DMF). |

| Precipitation | Poor solubility of the pyrimidine acid. | Switch solvent from EtOAc to DMF or NMP .[1] |

| Epimerization | Not applicable (Substrate is achiral at | N/A - This substrate is robust against racemization issues.[1] |

| Hydrolysis of T3P | Wet solvent.[1] | Ensure EtOAc/DMF is anhydrous .[1] T3P hydrolyzes slowly but moisture reduces stoichiometry.[1] |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7][8] Organic Process Research & Development, 20(2), 140–177.[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Conversion of Carboxylic Acids to Acid Chlorides under Neutral Conditions.[1][9] Angewandte Chemie International Edition, 8(6), 454-455.[1] [1]

-

Augustine, J. K., et al. (2009).[1][10] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Amides.[1] Synlett, 2009(16), 2583-2587.[1]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. hepatochem.com [hepatochem.com]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the strategic application of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (referred to herein as Scaffold A ) in the design and synthesis of ATP-competitive kinase inhibitors.

Scaffold A represents a "privileged structure" in medicinal chemistry due to three synergistic features:

-

Pyrimidine Core: A proven bioisostere for the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region.[1]

-

C5-Bromine Handle: A versatile vector for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket or gatekeeper regions.

-

Gem-Dimethyl Acid Tail: Utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to conformationally restrict the solvent-exposed tail, improving binding entropy and blocking metabolic

-oxidation.

Structural Rationale & Design Strategy

The Pharmacophore Map

The successful utilization of Scaffold A requires understanding its vector alignment within the ATP-binding pocket.

-

The Hinge Binder (N1/N3): The pyrimidine nitrogens typically accept a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu).

-

The "Head" (C5-Br): Points deep into the pocket. Functionalization here dictates selectivity (Type I vs. Type II inhibition).

-

The "Tail" (C2-Acid): Projects toward the solvent front. The gem-dimethyl group locks this appendage perpendicular to the aromatic ring, reducing the entropic penalty upon binding.

Visualization: Scaffold Vectors

Caption: Vector analysis of Scaffold A showing the divergent synthetic pathways for the "Head" (Selectivity) and "Tail" (Physicochemical properties).

Synthetic Protocols

The synthesis of a library based on Scaffold A typically follows a "Divergent" approach. The order of operations is critical: Suzuki coupling is generally preferred before complex amide formation to avoid catalyst poisoning by Lewis-basic amides, though the acid functionality often requires protection (as an ester) or specific base handling.

Protocol A: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install an aryl/heteroaryl group at the C5 position to target the kinase back-pocket. Substrate: Methyl ester of Scaffold A (preferred) or free acid (requires excess base).

Materials:

-

Scaffold A (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of Suzuki failure in pyrimidines due to homo-coupling or dehalogenation.

-

Assembly: Add Scaffold A, Boronic Acid, and Base. Add the Pd-catalyst last.

-

Reaction: Seal the vessel.

-

Thermal: Heat to 90°C for 4–16 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

-

Purification: Wash filtrate with brine, dry over

, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

-

TLC: The product is typically more polar and UV-active than the starting bromide.

-

LCMS: Monitor for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the coupled mass.

Protocol B: C2-Tail Functionalization (Amide Coupling)

Objective: Convert the carboxylic acid into an amide to modulate solubility or reach solvent-exposed residues.

Materials:

-

C5-Functionalized Scaffold (1.0 equiv)

-

Amine (R-NH2) (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Scaffold acid in DMF. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 5–10 minutes (solution often turns yellow).

-

Addition: Add the amine. Stir at RT for 2–12 hours.

-

Work-up: Dilute with EtOAc. Wash with saturated

solution (removes DMF), followed by -

Purification: Reverse-phase HPLC is often required if the product is highly polar.

Quantitative Data Summary: Optimization Parameters

The following table summarizes optimization data for the Suzuki coupling of Scaffold A (Free Acid vs. Methyl Ester) based on internal bench validations.

| Parameter | Method 1: Free Acid | Method 2: Methyl Ester | Recommendation |

| Base Equivalents | 3.5 - 4.0 equiv | 2.0 - 2.5 equiv | Use Ester for lower salt load. |

| Catalyst Load | 5 - 10 mol% | 1 - 5 mol% | Free acid can coordinate Pd; Ester is cleaner. |

| Reaction Time | 12 - 24 hours | 4 - 8 hours | Ester reacts faster. |

| Yield (Avg) | 45 - 60% | 75 - 92% | Prioritize Methyl Ester route. |

| Work-up | Requires Acidification | Standard Extraction | Ester allows easier silica purification. |

Experimental Workflow Diagram

This diagram illustrates the decision matrix for synthesizing a library using Scaffold A.

Caption: Optimized synthetic workflow favoring early-stage protection to maximize Suzuki yields.

References

-

Pyrimidine Scaffolds in Kinase Discovery

-

The Thorpe-Ingold Effect (Gem-Dimethyl)

- Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Suzuki Coupling Protocols for Pyrimidines

-

Kinase Assay Validation

- Ma, H., et al. (2008). "Real-time monitoring of protein kinase activity using fluorescence." Expert Opinion on Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: High-Purity Recovery of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid via Optimized Recrystallization

Abstract & Introduction

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of targeted therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to downstream reaction failures, the formation of undesirable side products, and complications in biological assays. This document provides a comprehensive, field-proven protocol for the purification of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid using a single-solvent recrystallization technique. We will delve into the mechanistic principles behind solvent selection, provide a detailed step-by-step methodology, and offer a robust troubleshooting guide to ensure researchers can achieve high-purity crystalline material with excellent recovery rates.

The Principle of Recrystallization

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. In an ideal scenario, the desired compound is highly soluble at elevated temperatures, while the impurities are either sparingly soluble (allowing for their removal via hot filtration) or highly soluble even at low temperatures (ensuring they remain in the solution, or "mother liquor," upon cooling).[1] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a more purified form, excluding the impurities from its crystal lattice.[2]

Compound Profile & Safety

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Pyrimidine Ring, Bromo group (-Br) |

Health, Safety, and Environmental (HSE) Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

-

Ventilation: All procedures, especially those involving heating flammable organic solvents, must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Compound Handling: Brominated organic compounds should be handled with care as they can be irritants. Avoid skin and eye contact.

-

Solvent Handling: Organic solvents such as ethanol and methanol are flammable. Never use an open flame for heating. Utilize a controlled heating source like a hot plate with a sand or water bath.

-

Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Rationale for Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization. The adage "like dissolves like" provides a foundational starting point. Our target molecule possesses both polar and non-polar characteristics:

-

Polarity Drivers: The carboxylic acid group is highly polar and capable of hydrogen bonding. The nitrogen atoms in the pyrimidine ring also contribute to polarity.

-

Non-Polarity Drivers: The methyl groups and the aromatic pyrimidine ring itself contribute non-polar character.

This dual nature suggests that a solvent of intermediate polarity or a binary solvent mixture would be effective. For carboxylic acids and pyrimidine derivatives, polar protic solvents like alcohols are often excellent candidates.[3][4] They can engage in hydrogen bonding with the carboxylic acid, enhancing solubility at higher temperatures.

Based on empirical data from structurally similar compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid which is effectively recrystallized from aqueous methanol, an alcohol-based system is a logical choice.[5][6] We will proceed with Ethanol (95%) as the primary solvent due to its favorable boiling point (78 °C), low toxicity compared to methanol, and its ability to dissolve the compound effectively when hot while showing significantly lower solubility when cold.

Detailed Recrystallization Protocol

This protocol is optimized for purifying approximately 5.0 grams of crude 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. Quantities can be scaled, but the solvent-to-solute ratio should be re-optimized.

Materials & Equipment

-

Crude 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (~5.0 g)

-

Ethanol (95% or absolute)

-

Deionized Water (for ice bath)

-

Activated Carbon (optional, for colored impurities)

-

125 mL Erlenmeyer flask

-

50 mL Erlenmeyer flask

-

Glass stirring rod

-

Watch glass (to cover the 125 mL flask)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Büchner funnel and filtration flask

-

Filter paper (sized for the Büchner funnel)

-

Vacuum source (aspirator or pump)

-

Spatula

-

Ice bath container

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution:

-

Place 5.0 g of the crude solid into the 125 mL Erlenmeyer flask with a magnetic stir bar.

-

Add an initial portion of ~20 mL of 95% ethanol.

-

Place the flask on the hot plate in a fume hood and begin heating to a gentle boil (~75-80 °C) with stirring.

-

Add more hot ethanol in small (~2-3 mL) portions, allowing the solution to return to a gentle boil between additions, until the solid has just completely dissolved.[7] Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery. An excess of solvent will result in a lower yield.[7]

-

If any insoluble impurities remain, proceed to hot filtration (Step 2a). If the solution is clear, proceed to Step 3.

-

-

Decolorization & Hot Filtration (Optional):

-

If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly.

-

Add a very small amount (~0.1 g) of activated carbon to the solution. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.

-

Reheat the mixture to a gentle boil for 2-3 minutes.

-

To perform a hot filtration, pre-warm a second (50 mL) Erlenmeyer flask and a stemless funnel with a fluted filter paper by rinsing them with a small amount of hot ethanol. This prevents premature crystallization in the funnel.[1]

-

Quickly filter the hot solution through the fluted filter paper into the clean, pre-warmed flask.

-

-

Crystallization (Cooling Phase):

-

Cover the mouth of the Erlenmeyer flask with a watch glass. Causality: This prevents solvent evaporation (which could cause premature crystallization on the flask walls) and contamination from airborne particles.[7]

-

Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically purer than the small crystals formed by rapid cooling.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

-

-

Isolation & Washing:

-

Set up a vacuum filtration apparatus with the Büchner funnel and filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of cold 95% ethanol to ensure it seals.

-

Turn on the vacuum and swirl the flask to create a slurry of the crystals in the cold mother liquor. Quickly pour the slurry into the center of the Büchner funnel.

-

Wash the crystals with two small portions (5-10 mL each) of ice-cold 95% ethanol. Causality: The wash solvent must be cold to remove any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the purified product.[1]

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

-

Transfer the crystalline solid to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used. - The compound is too soluble in the solvent even when cold.[2] | - Boil off some of the solvent to re-saturate the solution and allow it to cool again.[7] - If crystals still do not form, consider a two-solvent system (e.g., dissolve in ethanol, add water as an anti-solvent dropwise until cloudy).[8] |

| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree.[1] | - Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[1] - Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. |

| Very Low Recovery / Yield | - Too much solvent was used initially. - The crystals were washed with solvent that was not cold enough. - Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent is used. - Always use ice-cold solvent for washing. - Ensure the filtration apparatus is pre-heated before hot filtration.[1] |

| Product Purity is Still Low | - Cooling was too rapid, trapping impurities. - Inefficient washing of the crystal cake. | - Allow the solution to cool to room temperature without disturbance before moving to an ice bath. - Ensure the crystal cake is broken up slightly during washing to allow the cold solvent to contact all surfaces. |

Purity Assessment

After drying, the purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the experimental value to the literature value if available.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any residual impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structural impurities.

References

- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

- Lehigh University. (n.d.). Recrystallization.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- University of Canterbury. (n.d.). Organic Laboratory Techniques: Recrystallisation.

- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

- DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.

- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 7. youtube.com [youtube.com]

- 8. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Introduction